

# An In-depth Technical Guide to the Chemical Properties of Basic Yellow 40

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Compound of Interest		
Compound Name:	Basic yellow 40	
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For Researchers, Scientists, and Drug Development Professionals

### Introduction

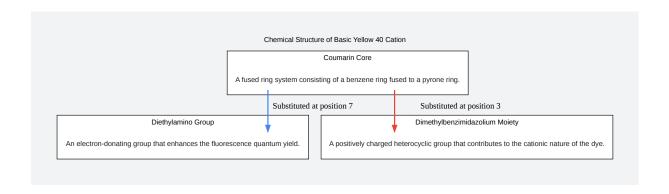
Basic Yellow 40 is a synthetic cationic dye belonging to the coumarin class of fluorescent compounds. It is widely recognized for its vibrant yellow hue and strong fluorescence under ultraviolet and blue light. This technical guide provides a comprehensive overview of the chemical properties of Basic Yellow 40, with a focus on data relevant to research and development applications. The information is presented to be a valuable resource for professionals in various scientific fields, including but not limited to, forensic science, materials science, and cellular imaging. It is important to note that "Basic Yellow 40" can refer to different salt forms of the same cationic dye, most commonly the chloride or methyl sulfate salt, which can lead to variations in reported molecular weights and CAS numbers.

## **Chemical Identity and Structure**

**Basic Yellow 40** is characterized by a coumarin core structure substituted with a diethylamino group and a dimethylbenzimidazolium moiety. This extended conjugated system is responsible for its color and fluorescence properties.

Caption: Chemical Structure of the Cationic Component of **Basic Yellow 40**.





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Caption: Logical relationship of the structural components of **Basic Yellow 40**.

The most commonly cited chemical identifiers for **Basic Yellow 40** are summarized in the table below. The variation in molecular formula and weight is attributed to the different counter-ions (chloride vs. methyl sulfate).

Property	Value
IUPAC Name	2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium chloride
Synonyms	C.I. Basic Yellow 40, Maxilon Flavine 10GFF, Cationic Flavine 7GL, Coumarin 40[1][2]
CAS Numbers	29556-33-0 (chloride salt), 12221-86-2 (chloride salt), 35869-60-4 (methyl sulfate salt)

# **Physicochemical Properties**



**Basic Yellow 40** is typically supplied as an orange-yellow to greenish-yellow crystalline powder.[3][4] Its key physicochemical properties are detailed in the following table.

Property	Value	Source(s)
Molecular Formula	C <sub>22</sub> H <sub>24</sub> ClN <sub>3</sub> O <sub>2</sub> (chloride salt) C <sub>23</sub> H <sub>27</sub> N <sub>3</sub> O <sub>6</sub> S (methyl sulfate salt)	[5],[6]
Molecular Weight	397.9 g/mol (chloride salt) 473.54 g/mol (methyl sulfate salt)	[5],[6]
Appearance	Orange-yellow to yellow- greenish powder	[3],[4]
Solubility	Soluble in water, methanol, ethanol, and acetic acid.[3][7] [8] Insoluble in petroleum ether.[8] A solubility of 50 g/L in a water/acetic acid mixture has been reported.[7]	[3],[7],[8]
Melting Point	210-211 °C	[8]
Density	0.41 g/cm <sup>3</sup>	[8]

# **Spectral Properties**

The vibrant color and fluorescence of **Basic Yellow 40** are its most notable features, making it highly valuable in applications requiring sensitive detection.



Property	Value	Source(s)
Wavelength of Maximum Absorption (λmax)	432 - 436 nm	[3]
Fluorescence Excitation Range	365 - 485 nm	[9]
Fluorescence Emission	Bright yellow-green	

# **Stability and Storage**

Proper handling and storage are crucial to maintain the integrity of Basic Yellow 40.

Parameter	Information	Source(s)
Chemical Stability	Stable under normal temperatures and pressures.	[10]
Conditions to Avoid	Excess heat, strong oxidants, incompatible materials.[10]	[10]
Incompatible Materials	Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.	[10]
Hazardous Decomposition Products	Upon combustion, may produce irritating and toxic fumes and gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.	[10]
Storage	Store in a cool, dry place in a tightly sealed container.  Recommended storage temperature is between 10°C and 25°C.[5]	[5],[10]



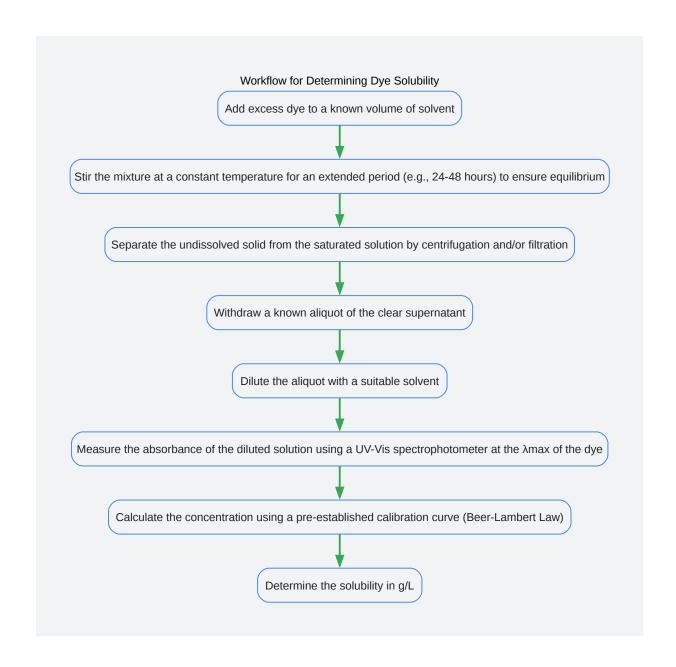
# **Experimental Protocols**

The following sections outline generalized experimental methodologies for determining the key chemical properties of dyes like **Basic Yellow 40**. These are intended as a guide and may require optimization for specific laboratory conditions and equipment.

## **Determination of Solubility**

A common method to determine the solubility of a dye in a specific solvent at a given temperature is the isothermal saturation method.





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Caption: A generalized workflow for the experimental determination of dye solubility.



## **UV-Visible Spectroscopy**

UV-Visible spectroscopy is used to determine the wavelength of maximum absorption ( $\lambda$ max) and the molar absorptivity ( $\epsilon$ ) of a dye.

#### Methodology:

- Preparation of Standard Solutions: Prepare a series of standard solutions of Basic Yellow
   40 in a suitable solvent (e.g., methanol or water) of known concentrations.
- Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range to scan from approximately 300 nm to 600 nm. Use the same solvent as a blank to zero the instrument.
- Measurement: Record the absorbance spectra for each standard solution.
- Data Analysis:
  - Identify the λmax from the absorbance spectrum.
  - Plot a calibration curve of absorbance at λmax versus concentration.
  - The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

## Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to determine the excitation and emission spectra of the dye.

#### Methodology:

- Sample Preparation: Prepare a dilute solution of Basic Yellow 40 in a suitable solvent to avoid inner filter effects.
- Instrument Setup: Use a calibrated spectrofluorometer.

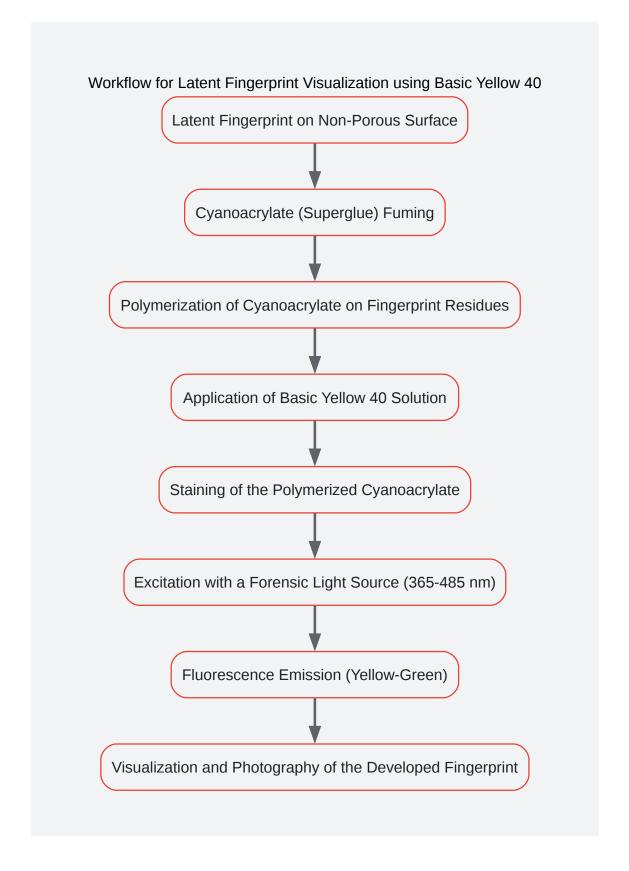


- Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a preliminary scan is needed) and scan a range of excitation wavelengths.
- Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan a range of emission wavelengths.
- Data Analysis: The resulting spectra will show the optimal wavelengths for excitation and the corresponding emission profile of **Basic Yellow 40**.

# Signaling Pathways and Logical Relationships

The primary application of **Basic Yellow 40** in a research context is as a fluorescent probe. Its utility is based on its photophysical properties rather than interaction with specific biological signaling pathways. The logical workflow for its use in forensic science is depicted below.





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Caption: A simplified workflow illustrating the use of **Basic Yellow 40** in forensic science.



## Conclusion

**Basic Yellow 40** is a versatile fluorescent dye with well-defined spectral properties that make it an invaluable tool in various scientific disciplines, particularly in forensic analysis. This guide has summarized its core chemical properties, provided standardized methodologies for their determination, and illustrated its primary application workflow. For researchers and drug development professionals, understanding these fundamental characteristics is essential for its effective application and for the development of new technologies that leverage its fluorescent capabilities. It is recommended that users consult specific safety data sheets for the particular salt form of **Basic Yellow 40** being used to ensure safe handling and disposal.

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